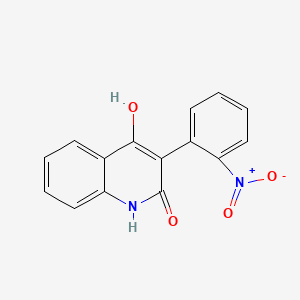

2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one

Description

2-Hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one is a quinolinone derivative characterized by a hydroxyl group at position 2, a 2-nitrophenyl substituent at position 3, and a ketone at position 2. Quinolinones are heterocyclic compounds with diverse biological activities, including antimicrobial, neuroprotective, and analgesic properties. The structural uniqueness of this compound lies in the electron-withdrawing nitro group and the hydroxyl group, which influence its solubility, reactivity, and interactions with biological targets .

Properties

Molecular Formula |

C15H10N2O4 |

|---|---|

Molecular Weight |

282.25 g/mol |

IUPAC Name |

4-hydroxy-3-(2-nitrophenyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C15H10N2O4/c18-14-9-5-1-3-7-11(9)16-15(19)13(14)10-6-2-4-8-12(10)17(20)21/h1-8H,(H2,16,18,19) |

InChI Key |

VBCHUGNMPRAFCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC=CC=C3[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with an appropriate aniline derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Formation of Schiff Bases

The compound reacts with aromatic amines under reflux conditions to form Schiff bases , a reaction facilitated by the hydroxyl group at position 2. This transformation is common in quinolinone derivatives, where the hydroxyl group participates in nucleophilic substitution or condensation.

Reaction Conditions :

-

Reagents : Aromatic amines (e.g., aniline derivatives)

-

Conditions : Reflux in polar aprotic solvents (e.g., DMF)

-

Product : Schiff base derivatives with extended conjugation

Reductive Cyclization

The compound undergoes reductive cyclization under iron-mediated conditions, akin to methods described for quinolinone synthesis . This reaction typically involves the reduction of nitro groups and subsequent cyclization to form fused heterocycles.

Mechanism :

-

Reduction of Nitro Group : Fe/HOAc or Fe/HCl reduces the 2-nitrophenyl moiety to an amine group.

-

Cyclization : Intramolecular nucleophilic attack leads to ring closure, forming quinolin-4-one derivatives.

Key Reaction Conditions :

-

Catalyst : Fe powder

-

Solvent : Acetic acid or HCl

-

Temperature : Elevated (e.g., 120°C)

Condensation Reactions

The compound participates in condensation reactions analogous to the Conrad–Limpach synthesis, where β-keto esters react with aromatic amines to form quinolinone scaffolds . This suggests potential for further functionalization via keto-enol tautomerism or electrophilic substitution.

Example Pathways :

-

Enamine Formation : Reaction with β-keto esters to form intermediates.

-

Saponification : Hydrolysis of ester groups to carboxylic acids.

Antimicrobial Activity and Functional Group Reactivity

The compound exhibits antimicrobial activity , likely mediated by interactions with biological targets such as enzymes. Functional groups (e.g., hydroxyl, nitro) may participate in:

-

Electrophilic Substitution : Nitro groups direct substitution to specific positions.

-

Redox Reactions : Reduction of the nitro group to form amino derivatives.

Structural and Spectroscopic Analysis

Key Analytical Data :

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₀N₂O₄ |

| Molecular Weight | 282.25 g/mol |

| Melting Point | Not explicitly stated (estimated range: ~180–220°C) |

| Solubility | Polar organic solvents (e.g., DMSO, DMF) |

| UV-Vis Absorption | Expected λmax in quinolinone region (~300–400 nm) |

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that derivatives of quinolin-4-one, including 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain quinolinone derivatives possess minimum inhibitory concentrations (MIC) as low as 1–2 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Quinoline derivatives are known to induce apoptosis in cancer cells, and studies have shown that specific modifications to the quinoline structure can enhance cytotoxicity against different cancer cell lines. For example, compounds similar to this compound have demonstrated promising results in inhibiting the proliferation of breast cancer cells (MCF-7) .

Enzyme Inhibition

Another significant application is in enzyme inhibition. The structure of this compound allows it to interact with various enzymes, making it a candidate for developing inhibitors against targets such as HIV reverse transcriptase and other critical enzymes involved in disease progression .

Agricultural Applications

Herbicidal Activity

The compound has been explored for its herbicidal properties. Research on ring-substituted quinolinones has indicated their effectiveness in inhibiting photosynthesis in plants, which can be leveraged for agricultural weed management . The mechanism involves disrupting the electron transport chain in chloroplasts, leading to reduced growth of target weeds.

Fungicidal Properties

In addition to herbicidal activity, this compound has shown antifungal properties. Studies have tested various quinoline derivatives against fungal strains and found significant antifungal activity, highlighting their potential use in crop protection .

Material Science Applications

Fluorescent Dyes

The unique structural characteristics of this compound make it suitable for use as a fluorescent dye. Its ability to emit light upon excitation can be utilized in various applications such as bioimaging and sensor technology .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | PMC9607940 | Significant antibacterial activity against multiple bacterial strains. |

| Anticancer | MDPI Crystals (2021) | Induced apoptosis in MCF-7 breast cancer cells with promising efficacy. |

| Herbicidal | PMC6253998 | Effective inhibition of photosynthesis leading to weed control. |

| Fungicidal | ResearchGate | Demonstrated strong antifungal activity against eight fungal strains. |

| Fluorescent Dyes | MDPI Molecules (2024) | Emission properties suitable for bioimaging applications. |

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can include DNA intercalation, enzyme inhibition, and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of quinolinones are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Computational and Chemoinformatic Insights

- Substructure Searches: The 1H-quinolin-4-one scaffold is prioritized in drug discovery for its pharmacophore compatibility. The nitro group in the target compound may improve binding to targets like CYP1B1 or NMDA receptors .

- Fingerprint Analysis: Extended Connectivity Fingerprint (ECFP) analysis classifies nitro-substituted quinolinones as distinct from halogenated or alkylated analogs, impacting virtual screening outcomes .

Biological Activity

2-Hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one, a derivative of quinoline, has garnered attention for its diverse biological activities. This compound features a quinoline backbone, which is known for its presence in various natural and synthetic molecules with significant pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure

The molecular formula of this compound is . The presence of the hydroxyl group and nitrophenyl substituent plays a crucial role in its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of quinoline derivatives, including this compound. The compound was evaluated for its growth-inhibitory effects on various cancer cell lines.

Case Study: MDA-MB-231 and PC-3 Cell Lines

In vitro assays were conducted to assess the cytotoxicity of this compound against breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines. The results indicated significant antiproliferative activity:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 25 |

| This compound | PC-3 | 28 |

The GI50 values suggest that this compound can effectively inhibit cell growth at relatively low concentrations, highlighting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies have shown that quinoline derivatives exhibit broad-spectrum antimicrobial activity.

Antibacterial and Antifungal Studies

In vitro evaluations demonstrated that this compound possesses significant antibacterial and antifungal activities against various strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect |

| Escherichia coli | Moderate effect |

| Candida albicans | Strong effect |

These findings indicate that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of quinoline derivatives has been widely studied due to their ability to scavenge free radicals.

DPPH Radical Scavenging Assay

The DPPH assay was employed to evaluate the free radical scavenging ability of this compound. The results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity:

| Concentration (µM) | % Scavenging Effect |

|---|---|

| 10 | 45 |

| 25 | 65 |

| 50 | 85 |

This suggests that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of quinoline derivatives. Modifications to the nitrophenyl group or hydroxyl positioning can enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one, and how can reaction efficiency be optimized?

- Methodological Answer : Microwave-assisted synthesis using indium(III) chloride (InCl₃) as a catalyst is a validated approach. This method reduces reaction time (5 minutes at 360 W) and improves yield (63%) compared to traditional acid/base-catalyzed methods . Optimization includes adjusting microwave power, solvent selection (e.g., CH₂Cl₂/di-isopropylether for crystallization), and catalyst loading (20 mol% InCl₃).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent effects, particularly the nitro group's influence on aromatic proton shifts .

- X-Ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, including dihedral angles between quinoline and nitrophenyl groups (e.g., 57.84° in analogous structures) . ORTEP-III generates graphical representations of bond lengths and intermolecular interactions (e.g., N–H⋯N hydrogen bonds and π-π stacking) .

Q. How can researchers validate the purity of this compound, given limited commercial analytical data?

- Methodological Answer : Combine HPLC (high-performance liquid chromatography) with internal standards (e.g., deuterated analogs) for quantitative analysis . Cross-reference with melting point determination and FT-IR spectroscopy to detect functional groups (e.g., hydroxyl and nitro stretches) .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental spectral data and computational predictions (e.g., DFT)?

- Methodological Answer :

- Cross-Validation : Use crystallographic data (e.g., X-ray bond lengths) to calibrate computational models like Density Functional Theory (DFT) .

- Error Analysis : Compare experimental ¹³C NMR chemical shifts with DFT-calculated isotropic shielding constants, adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy .

Q. How does the nitro group’s electronic and steric effects influence the compound’s reactivity in heterocyclic transformations?

- Methodological Answer :

- Electrophilic Substitution Studies : Use UV-Vis spectroscopy to monitor nitro group reduction (e.g., to amine) under controlled conditions, correlating with Hammett parameters .

- Steric Mapping : Molecular docking or XRD-derived Hirshfeld surfaces quantify steric hindrance from the 2-nitrophenyl moiety, impacting regioselectivity in cross-coupling reactions .

Q. What advanced computational approaches model the compound’s pharmacokinetic or electronic properties?

- Methodological Answer :

- ADMET Prediction : Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioavailability, leveraging PubChem-derived descriptors like topological polar surface area (TPSA) .

- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or nonlinear optical (NLO) properties relevant to material science .

Q. How can crystallographic data inform polymorph screening for this compound?

- Methodological Answer : Perform high-throughput screening using solvent-drop grinding and analyze polymorphs via PXRD (powder X-ray diffraction). Compare unit cell parameters (e.g., monoclinic P2₁/n symmetry in analogous structures) to identify stable forms .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Systematic Replication : Reproduce reactions using standardized catalysts (e.g., InCl₃ vs. H₃PO₄) and document solvent purity .

- Meta-Analysis : Aggregate data from crystallographic databases (e.g., CCDC) to identify outliers in bond angles or torsion strains .

Q. What protocols ensure reproducibility in microwave-assisted synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.